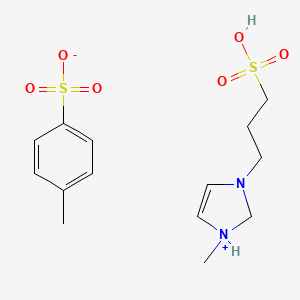

4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid

Description

The compound 4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid is a dual-functionalized molecule containing both a sulfonate and a sulfonic acid group. This compound is synthesized via nucleophilic substitution reactions, where sodium 4-methylbenzenesulfinate reacts with chlorinated intermediates under basic conditions . Its structural uniqueness lies in the combination of aromatic sulfonate and imidazolium sulfonic acid functionalities, enabling diverse applications in materials science and pharmaceuticals.

Properties

IUPAC Name |

4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S.C7H8O3S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10/h4-5H,2-3,6-7H2,1H3,(H,10,11,12);2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJCNLGGJOQSOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH+]1CN(C=C1)CCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80853874 | |

| Record name | 1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80853874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926905-78-4 | |

| Record name | 1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80853874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid typically involves the following steps:

Formation of 4-methylbenzenesulfonate: This can be achieved by sulfonation of toluene with sulfuric acid, resulting in the formation of 4-methylbenzenesulfonic acid.

Synthesis of 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid: This involves the reaction of 1-methylimidazole with 1,3-propane sultone under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aromatic ring in 4-methylbenzenesulfonate can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The imidazole ring in 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid can be reduced under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring may yield sulfone derivatives, while reduction of the imidazole ring can produce various reduced imidazole compounds.

Scientific Research Applications

4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues: Bis-Imidazole/Benzimidazole Sulfonamides

Symmetric bis-imidazole or benzimidazole sulfonamides (e.g., tris-(4-substituted benzenesulfonate)-diethanolamine derivatives) share structural motifs with the target compound but lack the zwitterionic sulfonic acid group. Key differences include:

- Symmetry: Bis-sulfonamides are symmetric due to dual substitution on diethanolamine, whereas the target compound is asymmetric .

- Reactivity : The imidazolium sulfonic acid group in the target compound enhances acidity (pKa ~1–2 for sulfonic acids) compared to neutral sulfonamides (pKa ~10–12) .

Table 1: Structural and Functional Comparison

Sulfonate Derivatives: 4-Methylbenzenesulfonate-Containing Compounds

Compounds like 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate () share the tosylate group but lack the sulfonic acid moiety. Differences include:

- Reactivity : The target compound’s sulfonic acid group enables proton donation, making it a stronger acid (pKa ~1–2) compared to esterified sulfonates (pKa ~5–7) .

- Solubility : The zwitterionic nature of the target compound improves aqueous solubility, whereas sulfonate esters are typically hydrophobic .

Sulfonic Acid Derivatives: Perfluorinated and Alkyl Sulfonic Acids

Compounds like 3-[3-(dimethylamino)propyl-(heptadecafluorooctylsulfonyl)amino]propane-1-sulfonic acid () and isopropanolamine dodecylbenzenesulfonate () highlight key contrasts:

- Fluorinated Chains: Perfluorinated sulfonic acids (e.g., ) exhibit extreme thermal/chemical stability but raise environmental concerns, unlike the non-fluorinated target compound .

- Surfactant Properties: Isopropanolamine dodecylbenzenesulfonate () is a commercial surfactant with a long alkyl chain, whereas the target compound’s imidazolium group may enable pH-responsive behavior .

Table 2: Comparative Physicochemical Properties

Biological Activity

4-Methylbenzenesulfonate; 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid, commonly referred to as an imidazolium-based ionic liquid, possesses unique structural features that contribute to its biological activity. This compound integrates both a sulfonate group and an imidazolium cation, which enhances its solubility and reactivity in biological systems.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 378.5 g/mol. Its structure includes:

- Imidazolium Cation : This component is known for its ability to interact with various biological molecules, potentially influencing biochemical pathways.

- Sulfonate Group : Enhances solubility in water and organic solvents, making it versatile for different chemical processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazolium moiety can act as a ligand, facilitating various biochemical reactions. The sulfonate group may also play a role in stabilizing these interactions through ionic or hydrogen bonding.

Therapeutic Potential

Research indicates that compounds similar to 4-methylbenzenesulfonate; 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid exhibit potential therapeutic properties. These include:

- Antimicrobial Activity : Studies have shown that imidazolium salts can possess antimicrobial properties, making them candidates for developing new antibiotics.

Case Studies

- Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various imidazolium salts, including derivatives similar to the compound . Results demonstrated significant inhibition of bacterial growth against strains like E. coli and Staphylococcus aureus.

- Enzyme Interaction :

- Another research focused on the interaction between imidazolium-based ionic liquids and enzymes involved in metabolic pathways. The findings suggested that these compounds could modulate enzyme activity, potentially leading to altered metabolic rates.

Comparative Analysis

To understand the uniqueness of 4-methylbenzenesulfonate; 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylbenzenesulfonic Acid | Aromatic sulfonate moiety | Limited direct biological activity |

| 1-Methylimidazole | Imidazole ring | Known for catalytic properties |

| 3-(1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic Acid | Sulfonic acid functionalities | Potential enzyme interaction |

| 4-Methylbenzenesulfonate; 3-(1-Methyl-1,2-dihydroimidazol-1-ium) | Both imidazole and sulfonate | Enhanced biological activity due to dual functionality |

Q & A

Q. What are the established synthetic routes for 4-methylbenzenesulfonate derivatives, and how can purity be validated?

Methodological Answer: Synthesis typically involves sulfonation or sulfinate displacement reactions. For example, sodium 4-methylbenzenesulfinate can react with dichloride intermediates in dimethylsulfoxide under inert conditions to yield functionalized sulfonates . Purity validation requires chromatographic techniques (e.g., HPLC) with mobile phases combining methanol and buffered sodium 1-octanesulfonate (pH 4.6), as described in pharmacopeial protocols . Complementary characterization via -NMR and mass spectrometry is critical to confirm structural integrity.

Q. Which spectroscopic methods are optimal for characterizing the imidazolium-sulfonic acid moiety?

Methodological Answer:

- NMR Spectroscopy: - and -NMR resolve proton environments and confirm substituent positions on the imidazolium ring.

- FT-IR: Identifies sulfonic acid (–SOH) stretches (~1030–1200 cm) and imidazolium C–N vibrations.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns.

PubChem-derived InChI keys and SMILES strings (e.g., CGLNCAGLSDLENX-UHFFFAOYSA-N) provide reference data for cross-verification .

Advanced Research Questions

Q. How can computational chemistry accelerate reaction optimization for sulfonate-imidazolium systems?

Methodological Answer: Adopt the ICReDD framework, integrating quantum chemical calculations (e.g., density functional theory) with experimental feedback loops :

Use reaction path search algorithms to predict transition states and intermediates.

Narrow experimental conditions via sensitivity analysis (e.g., pH, solvent polarity).

Validate predictions with kinetic studies (e.g., Arrhenius plots) and refine computational models iteratively.

Q. What strategies resolve contradictions between theoretical and experimental data in sulfonate reactivity studies?

Methodological Answer:

- Multi-technique Validation: Cross-check computational binding energies with isothermal titration calorimetry (ITC) or X-ray crystallography.

- Error Analysis: Quantify uncertainties in DFT functional selection (e.g., B3LYP vs. M06-2X) and solvent model accuracy.

- Statistical Design of Experiments (DoE): Apply fractional factorial designs to isolate confounding variables (e.g., temperature vs. catalyst loading) .

Q. How should reactor systems be designed for catalytic applications of this compound?

Methodological Answer:

- Continuous-Flow Reactors: Ideal for exothermic sulfonation reactions; optimize residence time and mixing efficiency using computational fluid dynamics (CFD) .

- Membrane Separation: Integrate nanofiltration membranes to separate sulfonate byproducts in real-time, improving yield .

Q. What advanced statistical methods analyze variability in synthesis yields?

Methodological Answer:

- Response Surface Methodology (RSM): Model nonlinear relationships between reaction parameters (e.g., molar ratios, solvent polarity) and yield.

- Principal Component Analysis (PCA): Reduce dimensionality in spectroscopic datasets to identify outliers or contamination .

Data-Driven Experimental Design

Q. How to optimize HPLC conditions for analyzing sulfonate intermediates?

Methodological Answer:

- Mobile Phase: Methanol/sodium acetate buffer (65:35 v/v, pH 4.6) with 16.22 g/L sodium 1-octanesulfonate ensures peak resolution .

- Column Selection: Use C18 reverse-phase columns; adjust gradient elution based on analyte hydrophobicity.

Q. What protocols ensure reproducibility in imidazolium-sulfonic acid synthesis?

Methodological Answer:

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of the imidazolium ring.

- Stoichiometric Precision: Use Schlenk-line techniques for moisture-sensitive reagents.

- Precipitation/Purification: Isolate products via cold ethanol precipitation, followed by recrystallization from acetonitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.